![molecular formula C7H4F4O B3092221 4-(Difluoromethoxy)-1,2-difluorobenzene CAS No. 1226153-51-0](/img/structure/B3092221.png)
4-(Difluoromethoxy)-1,2-difluorobenzene
Overview
Description
4-(Difluoromethoxy)-1,2-difluorobenzene is an organic compound. It is also known as 1-(difluoromethoxy)-4-isocyanatobenzene . It is used as a laboratory chemical .
Synthesis Analysis
The synthesis of 4-(Difluoromethoxy)-1,2-difluorobenzene involves a one-pot three-component reaction with cyclohexane-1,3-dione and urea . A diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes has been reported, which can chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes .Molecular Structure Analysis
The molecular formula of 4-(Difluoromethoxy)-1,2-difluorobenzene is C8H6F2O2 . The molecular weight is 172.13 g/mol . The InChI code is 1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H .Chemical Reactions Analysis
The trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported . This metal-free hydrodefluorination features mild reaction conditions, good group compatibility, and almost quantitative yields for both product types .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Difluoromethoxy)-1,2-difluorobenzene include a molecular weight of 172.13 g/mol and a molecular formula of C8H6F2O2 . It has a topological polar surface area of 26.3 Ų .Scientific Research Applications
Biodegradation Potential
The biodegradation of difluorobenzenes, including 4-(Difluoromethoxy)-1,2-difluorobenzene, has been studied for their role as intermediates in industrial synthesis. The microbial strain Labrys portucalensis has shown capability in degrading certain difluorobenzenes, suggesting potential environmental applications for the bioremediation of these compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Use in Organometallic Chemistry
Fluorobenzenes like 4-(Difluoromethoxy)-1,2-difluorobenzene are recognized for their applications in organometallic chemistry. Their fluorine substituents, which reduce the ability to donate π-electron density, make them useful as non-coordinating solvents or as ligands in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Fluorination
The electrochemical fluorination of compounds like 4-(Difluoromethoxy)-1,2-difluorobenzene has been investigated for its efficiency and potential application in organic synthesis. Research has focused on understanding the electrochemical properties and reaction mechanisms in different conditions, providing insights into the efficient synthesis of fluorinated compounds (Momota, Morita, & Matsuda, 1993; Horio, Momota, Kato, Morita, & Matsuda, 1996).
Spectroscopy and Molecular Interactions
Studies on the vibrational spectrum of 4-(Difluoromethoxy)-1,2-difluorobenzene contribute to understanding its molecular structure and properties. These findings are significant for applications in molecular spectroscopy and the study of molecular interactions (Lunelli & Giorgini, 1977).
Photoluminescence Quantum Efficiency
Research into novel oligomers based on difluorobenzene, like 4-(Difluoromethoxy)-1,2-difluorobenzene, has shown high photoluminescence quantum efficiency. This indicates potential applications in the field of optoelectronics and advanced material sciences (Jiang, Feng, Wang, Wei, & Huang, 2006).
Mechanism of Action
While the specific mechanism of action for 4-(Difluoromethoxy)-1,2-difluorobenzene is not mentioned in the search results, compounds with similar structures, such as roflumilast, have been studied. Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor, approved for the use of chronic obstructive pulmonary disease (COPD) .
Safety and Hazards
properties
IUPAC Name |
4-(difluoromethoxy)-1,2-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMMHLSNTMLHEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-1,2-difluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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